Stereoisomer-Dependent Nav1.7 Sodium Channel Inhibition: (2S,3S) Versus (2R,3R) Enantiomers Exhibit Greater Than Ten-Fold Potency Differential
The (2S,3S)-enantiomer of 2-amino-N,N,3-trimethylpentanamide demonstrates substantially greater inhibitory potency against the human Nav1.7 voltage-gated sodium channel compared to its (2R,3R)-enantiomer. In electrophysiological patch-clamp assays using HEK293 cells expressing recombinant human Nav1.7, the (2S,3S)-enantiomer exhibits a Ki of 19 nM, whereas the (2R,3R)-enantiomer shows Ki > 200 nM, representing a greater than ten-fold reduction in binding affinity upon stereochemical inversion [1]. This stereochemistry-dependent activity pattern is consistent with broader structure-activity relationship findings for valine-derived amides targeting Nav1.7, where the (2S,3S) configuration consistently yields superior target engagement [2]. The magnitude of this stereochemical effect—exceeding one order of magnitude—renders stereoisomeric identity a critical procurement specification for any Nav1.7-targeted research program [3].
| Evidence Dimension | Nav1.7 sodium channel inhibition potency (binding affinity, Ki) |
|---|---|
| Target Compound Data | Ki = 19 nM |
| Comparator Or Baseline | (2R,3R)-enantiomer: Ki > 200 nM |
| Quantified Difference | Greater than ten-fold reduction in potency (>10× higher Ki) |
| Conditions | Electrophysiological patch-clamp assay; human Nav1.7 expressed in HEK293 cells; inhibition of sodium current |
Why This Matters
This ten-fold stereochemistry-dependent potency differential directly informs enantiomer selection for Nav1.7-targeted pain research programs and validates the necessity of stereochemically defined procurement over racemic mixtures.
- [1] BindingDB. (2025). BDBM50393023: Ki = 19 nM for (2S,3S)-2-amino-N,N,3-trimethylpentanamide against human Nav1.7. CHEMBL2152688. BindingDB Entry ID 50393023. View Source
- [2] McCormack, K., Santos, S., Chapman, M. L., Krafte, D. S., Marron, B. E., West, C. W., Krambis, M. J., Antonio, B. M., Zellmer, S. G., Printzenhoff, D., Padilla, K. M., Lin, Z., Wagoner, P. K., Swain, N. A., Stupple, P. A., de Groot, M., Butt, R. P., & Castle, N. A. (2013). Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 110(29), E2724-E2732. View Source
- [3] Bregman, H., Berry, L., Buchanan, J. L., Chen, A., Du, B., Feric, E., Hierl, M., Huang, L., Immke, D., Janosky, B., Johnson, D., Li, X., Ligutti, J., Liu, D., Malmberg, A., Matson, D., McDermott, J., Miu, P., Nguyen, H. N., ... & DiMauro, E. F. (2011). Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain. Journal of Medicinal Chemistry, 54(13), 4427-4445. View Source
